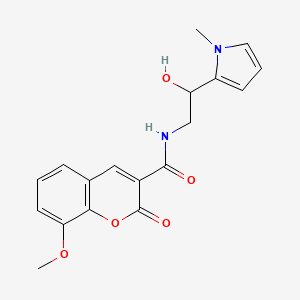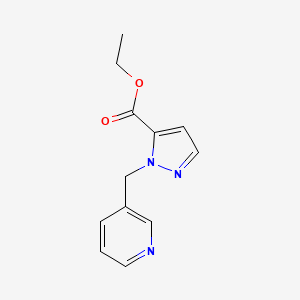![molecular formula C12H18N6O2 B2578707 3-méthyl-8-[(4-méthylpipérazin-1-yl)méthyl]-7H-purine-2,6-dione CAS No. 847239-76-3](/img/structure/B2578707.png)
3-méthyl-8-[(4-méthylpipérazin-1-yl)méthyl]-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA) and energy molecules (ATP and GTP). The presence of a piperazine ring and a purine ring suggests that this compound might have biological activity, possibly as a pharmaceutical .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the piperazine ring. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, which is a two-ring system containing four nitrogen atoms and two carbonyl groups. Attached to this purine ring would be a methyl group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthèse de médicaments
Le composé est souvent trouvé dans les médicaments ou les molécules bioactives . La portion pipérazine est fréquemment utilisée dans les composés biologiquement actifs . Elle est utilisée comme groupe basique et hydrophile pour optimiser les propriétés pharmacocinétiques de la molécule finale ou comme échafaudage pour organiser les groupes pharmacophoriques à la position appropriée dans l'interaction avec les macromolécules cibles .
Inhibiteurs de kinases
Le composé est utilisé dans la synthèse des inhibiteurs de kinases . Les inhibiteurs de kinases sont des médicaments qui bloquent certaines enzymes appelées kinases que les cellules utilisent pour contrôler leur croissance et leur division .
Modulateurs de récepteurs
Le composé est utilisé dans la synthèse des modulateurs de récepteurs . Les modulateurs de récepteurs sont des substances qui peuvent bloquer ou stimuler les récepteurs dans les cellules de l'organisme .
Traitement de la leucémie
Le composé est utilisé dans la synthèse de l'Imatinib, l'un des agents thérapeutiques les plus utilisés pour traiter la leucémie . L'Imatinib inhibe spécifiquement l'activité des tyrosine kinases .
Propriétés cytotoxiques
Le composé a été étudié pour ses propriétés cytotoxiques . Une étude de relation structure-activité a révélé que la nature du substituant sur le cycle phényle en C-5 des 1,3,4-thiadiazoles est importante pour leur activité cytotoxique .
Chimie synthétique
Le composé est utilisé en chimie synthétique en raison de sa facilité de manipulation . La réactivité chimique des synthons à base de pipérazine facilite son insertion dans la molécule .
Mécanisme D'action
Propriétés
IUPAC Name |
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHSOKEZKTOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)
![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)






![1-[4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2578643.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)


